molecular formula C7H7BrFN B1443819 5-Bromo-2-fluoro-3-methylaniline CAS No. 1393442-46-0

5-Bromo-2-fluoro-3-methylaniline

Cat. No. B1443819
M. Wt: 204.04 g/mol
InChI Key: IXPJTQZMPXWSSY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7BrFN and a molecular weight of 204.04 . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-methylaniline consists of a benzene ring with bromine, fluorine, and a methyl group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-fluoro-3-methylaniline are not detailed in the search results, compounds of this type typically exhibit reactivity in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-methylaniline has a predicted boiling point of 244.5±35.0 °C and a predicted density of 1.589±0.06 g/cm3 . Its pKa value is predicted to be 2.26±0.10 .

Scientific Research Applications

Metabolism and Microsomal Metabolite Formation

  • Research has revealed the microsomal metabolism of halogenated methylanilines like 5-Bromo-2-fluoro-3-methylaniline in rat liver. This includes the formation of metabolites through side-chain C-hydroxylation and N-hydroxylation. Interestingly, these compounds do not majorly undergo aromatic ring hydroxylation, which is typical for such compounds (Boeren et al., 1992).

Synthesis and Optical Properties

  • A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions provides insights into the chemical properties and potential applications in nonlinear optics. This synthesis process demonstrates the versatility of compounds like 5-Bromo-2-fluoro-3-methylaniline in chemical reactions (Rizwan et al., 2021).

Interaction with Biological Systems

  • A study focusing on the reaction of halogenated methylaniline-N-oxides with hemoglobin highlights their interaction with biological molecules. Such research can be crucial for understanding the biochemical pathways and potential toxicological impacts of compounds like 5-Bromo-2-fluoro-3-methylaniline (Renner, 2004).

Applications in Dye Synthesis

  • The compound has been used in the synthesis of dyes, particularly in the production of black fluorane dye, which is crucial for thermal papers. This application underlines the importance of 5-Bromo-2-fluoro-3-methylaniline in industrial chemistry (Xie et al., 2020).

Enantioseparation and Chromatography

  • In chromatography, halogenated methylphenylcarbamates, which can be derived from compounds like 5-Bromo-2-fluoro-3-methylaniline, are used as chiral stationary phases. This application is significant in separating enantiomers in pharmaceutical compounds (Chankvetadze et al., 1997).

Safety And Hazards

The compound is classified under GHS07 for safety, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

5-bromo-2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPJTQZMPXWSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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